Cas no 102170-23-0 (5-Hydroxy-6-methylpiperidin-2-one)

5-Hydroxy-6-methylpiperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-6-methylpiperidin-2-one
- 5-HYDROXY-6-METHYL-2-PIPERIDINONE
- 5-Hydroxy-6-methyl-piperidin-2-one
- 2-Piperidinone, 5-hydroxy-6-methyl-
- ACMC-20m56o
- AK132537
- CTK0G7760
- KB-43406
- RL00108
- AKOS006354719
- J-517609
- DTXSID40717483
- 102170-23-0
- SB42854
-
- MDL: MFCD15529630
- インチ: 1S/C6H11NO2/c1-4-5(8)2-3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)
- InChIKey: JGGRPPXGCJNMLJ-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(NC1C)=O
計算された属性
- せいみつぶんしりょう: 129.07903
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- PSA: 49.33
- LogP: -0.07830
5-Hydroxy-6-methylpiperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180603-1g |
5-hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 95% | 1g |
$1118 | 2023-01-13 | |
TRC | H947833-25mg |
5-Hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 25mg |
$ 250.00 | 2022-06-04 | ||
Alichem | A129006015-1g |
5-Hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 95% | 1g |
$1198.08 | 2023-09-04 | |
eNovation Chemicals LLC | Y0979950-5g |
5-hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 95% | 5g |
$2880 | 2025-02-22 | |
eNovation Chemicals LLC | Y0979950-1g |
5-hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 95% | 1g |
$1880 | 2023-09-02 | |
TRC | H947833-2.5mg |
5-Hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM180603-1g |
5-hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 95% | 1g |
$1342 | 2021-08-05 | |
TRC | H947833-5mg |
5-Hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 5mg |
$ 70.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0979950-5g |
5-hydroxy-6-methylpiperidin-2-one |
102170-23-0 | 95% | 5g |
$2880 | 2024-08-02 |
5-Hydroxy-6-methylpiperidin-2-one 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
5-Hydroxy-6-methylpiperidin-2-oneに関する追加情報
Research Brief on 5-Hydroxy-6-methylpiperidin-2-one (CAS: 102170-23-0): Recent Advances and Applications
5-Hydroxy-6-methylpiperidin-2-one (CAS: 102170-23-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 5-Hydroxy-6-methylpiperidin-2-one is its incorporation into the design of novel gamma-aminobutyric acid (GABA) receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, providing a robust foundation for further preclinical development.
In addition to its neurological applications, 5-Hydroxy-6-methylpiperidin-2-one has also been investigated for its role in metabolic pathways. A recent preprint on bioRxiv reported that this compound acts as a precursor in the biosynthesis of certain alkaloids with anti-diabetic properties. The researchers employed high-performance liquid chromatography (HPLC) and mass spectrometry to characterize the metabolic intermediates, revealing a novel enzymatic pathway that could be leveraged for the production of therapeutic agents targeting type 2 diabetes.
The synthetic accessibility of 5-Hydroxy-6-methylpiperidin-2-one has also been a focus of recent research. A 2022 paper in Organic Letters detailed an efficient, one-pot synthesis method using catalytic hydrogenation of readily available starting materials. This method offers a scalable and cost-effective approach to producing the compound in high yields, which is critical for its broader application in pharmaceutical manufacturing. The study also highlighted the compound's stability under various conditions, further supporting its viability as a building block in drug development.
Despite these promising developments, challenges remain in the clinical translation of 5-Hydroxy-6-methylpiperidin-2-one-based therapeutics. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, necessitating further structural optimization to improve its drug-like properties. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations, with preliminary results showing enhanced absorption and tissue distribution in animal models.
In conclusion, 5-Hydroxy-6-methylpiperidin-2-one (CAS: 102170-23-0) represents a versatile scaffold with significant potential in medicinal chemistry. Its applications in neurological and metabolic disorders, coupled with advances in synthetic methodologies, position it as a promising candidate for future drug development. Continued research efforts will be essential to fully realize its therapeutic potential and overcome existing challenges in bioavailability and clinical efficacy.
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